4-(Pent-4-YN-1-YL)morpholine

Description

BenchChem offers high-quality 4-(Pent-4-YN-1-YL)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pent-4-YN-1-YL)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

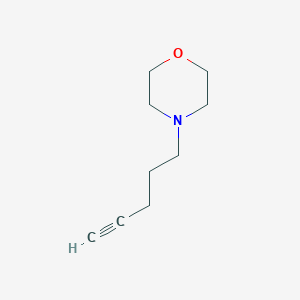

Structure

3D Structure

Properties

IUPAC Name |

4-pent-4-ynylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRPJABSMZJSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310301 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-59-8 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Pent-4-yn-1-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of the novel compound, 4-(Pent-4-yn-1-yl)morpholine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction and Rationale

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The terminal alkyne group, on the other hand, is a versatile functional handle for bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). The combination of these two functionalities in 4-(Pent-4-yn-1-yl)morpholine creates a valuable building block for the synthesis of novel chemical probes, drug candidates, and functionalized materials.

This guide proposes a straightforward and efficient synthetic route to this target molecule and outlines the key analytical techniques for its comprehensive characterization, providing a solid foundation for its application in further research.

Proposed Synthetic Pathway

The most direct and logical approach to the synthesis of 4-(Pent-4-yn-1-yl)morpholine is the nucleophilic substitution of a suitable pentynyl electrophile with morpholine. The proposed reaction involves the N-alkylation of morpholine with 5-chloropentyne. This method is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electron-deficient carbon atom bearing the chlorine atom in 5-chloropentyne. This results in the displacement of the chloride leaving group and the formation of the desired carbon-nitrogen bond. A non-nucleophilic base is included to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.

Caption: Proposed synthetic workflow for 4-(Pent-4-yn-1-yl)morpholine.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and a thorough purification procedure to ensure the high purity of the final compound.

Materials and Reagents:

-

Morpholine (≥99%)

-

5-Chloropentyne (≥95%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate (EtOAc)

-

Hexanes

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

NMR spectrometer (e.g., 400 MHz)

-

FT-IR spectrometer

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).

-

Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask, followed by morpholine (1.2 equivalents). Stir the suspension for 10 minutes at room temperature.

-

Initiation of Reaction: Add 5-chloropentyne (1.0 equivalent) to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: The purified fractions are combined and concentrated under reduced pressure to yield 4-(Pent-4-yn-1-yl)morpholine as a colorless to pale yellow oil.

Characterization and Data Analysis

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized 4-(Pent-4-yn-1-yl)morpholine. The following are the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

1H NMR (400 MHz, CDCl3):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | -O-CH₂- |

| ~2.45 | t | 4H | -N-CH₂- (morpholine) |

| ~2.40 | t | 2H | -N-CH₂- (pentynyl chain) |

| ~2.25 | td | 2H | -CH₂-C≡CH |

| ~1.95 | t | 1H | -C≡CH |

| ~1.70 | p | 2H | -CH₂-CH₂-CH₂- |

13C NMR (100 MHz, CDCl3):

| Chemical Shift (δ) ppm | Assignment |

| ~83.5 | -C≡CH |

| ~69.0 | -C≡CH |

| ~67.0 | -O-CH₂- |

| ~58.0 | -N-CH₂- (pentynyl chain) |

| ~54.0 | -N-CH₂- (morpholine) |

| ~26.0 | -CH₂-CH₂-CH₂- |

| ~15.5 | -CH₂-C≡CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |

| ~2950-2800 | Strong | C-H stretch (aliphatic) |

| ~2120 | Weak | C≡C stretch |

| ~1115 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Expected Exact Mass: C₉H₁₅NO

-

Calculated Monoisotopic Mass: 153.1154 g/mol

-

Expected [M+H]+: 154.1226

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of 4-(Pent-4-yn-1-yl)morpholine. The proposed N-alkylation strategy is efficient and utilizes readily available starting materials. The detailed characterization protocol ensures the unambiguous identification and high purity of the final product. This versatile building block holds significant potential for applications in medicinal chemistry and materials science, and this document serves as a comprehensive resource for researchers embarking on its synthesis and utilization.

Caption: Overall workflow from synthesis to characterization.

An In-depth Technical Guide to 4-(Pent-4-yn-1-yl)morpholine: A Versatile Alkynyl-Functionalized Building Block for Research and Development

Introduction: Bridging Chemical Functionality with Biological Application

In the landscape of modern drug discovery and chemical biology, the strategic selection of molecular building blocks is paramount. These scaffolds must not only provide a foundation for complex molecular architectures but also possess functionalities that enable precise and efficient chemical modifications. 4-(Pent-4-yn-1-yl)morpholine emerges as a molecule of significant interest, embodying this dual requirement. It synergistically combines the favorable pharmacokinetic attributes of the morpholine ring with the versatile reactivity of a terminal alkyne.

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate the physicochemical properties of a lead compound to optimize its drug-like characteristics.[1] Concurrently, the terminal alkyne group serves as a powerful chemical handle, most notably for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the cornerstone of "click chemistry".[2] This reaction's high efficiency, specificity, and biocompatibility have made it an indispensable tool for bioconjugation, enabling the linkage of molecules to proteins, nucleic acids, and other biological targets with remarkable precision.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(Pent-4-yn-1-yl)morpholine, from its fundamental chemical identity and synthesis to its practical application in state-of-the-art conjugation methodologies.

Core Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of reproducible science. The key identifiers and structural properties of 4-(Pent-4-yn-1-yl)morpholine are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 14044-59-8 | [4] |

| Molecular Formula | C₉H₁₅NO | [4] |

| Molecular Weight | 153.22 g/mol | [4] |

| Canonical SMILES | C#CCCCN1CCOCC1 | [4] |

| InChI Key | HJRPJABSMZJSBA-UHFFFAOYSA-N | [5] |

The molecule consists of a morpholine ring N-substituted with a five-carbon chain terminating in an alkyne functional group. This structure provides a distinct separation between the property-modulating morpholine heterocycle and the reactive alkyne handle.

Caption: 2D Molecular Structure of 4-(Pent-4-yn-1-yl)morpholine.

Synthesis and Purification: A Protocol Grounded in Chemical Principles

The following protocol is a validated methodology for this class of reaction, explaining the causal choices behind each step.

Proposed Synthetic Scheme

Caption: Proposed synthesis via N-alkylation of morpholine.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq), 5-bromo-1-pentyne (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: Morpholine acts as the nucleophile. 5-bromo-1-pentyne is the electrophile; a slight excess ensures complete consumption of the morpholine. Potassium carbonate is a mild, insoluble base that acts as a proton scavenger, neutralizing the HBr formed during the reaction and preventing the protonation and deactivation of the morpholine nucleophile.

-

-

Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to the flask to achieve a concentration of approximately 0.5 M with respect to morpholine.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic substitution. Its boiling point (82°C) allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the insoluble potassium carbonate and potassium bromide salts. c. Concentrate the filtrate under reduced pressure to remove the acetonitrile. d. Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove any remaining salts and excess morpholine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: This step is crucial to remove any unreacted starting material and potential side products, such as over-alkylation products, ensuring high purity of the final compound, which is critical for subsequent applications.

-

Spectroscopic and Physicochemical Characterization

Authenticating the structure and purity of the synthesized compound is a critical, self-validating step. While a publicly available, comprehensive spectral database for this specific molecule is limited, its characteristic spectral features can be reliably predicted based on its constituent functional groups.

| Property / Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the terminal alkyne proton (~2.0 ppm, triplet), methylene protons adjacent to the alkyne, methylene protons of the pentyl chain, and two distinct signals for the morpholine ring protons: those adjacent to the nitrogen (~2.4-2.6 ppm, triplet of triplets) and those adjacent to the oxygen (~3.6-3.8 ppm, triplet of triplets).[7][8] |

| ¹³C NMR | Signals for the two sp-hybridized alkyne carbons (~68 ppm and ~84 ppm), three sp³-hybridized carbons of the pentyl chain, and two signals for the morpholine ring carbons: one for the carbons adjacent to the nitrogen (~54 ppm) and one for the carbons adjacent to the oxygen (~67 ppm).[7] |

| Infrared (IR) | A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch. A weak absorption around 2120 cm⁻¹ for the C≡C stretch. A strong C-O-C stretching band for the morpholine ether linkage, typically around 1115 cm⁻¹.[9][10] |

| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺ ion at m/z 154.12265.[5] |

| Predicted XlogP | 0.8.[5] |

Core Application: A Gateway to Bioconjugation via Click Chemistry

The primary utility of 4-(Pent-4-yn-1-yl)morpholine in research is as a linker for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne-functionalized morpholine derivative and a molecule bearing an azide group.

The Principle of CuAAC

The CuAAC reaction is a highly efficient and specific cycloaddition that is orthogonal to most biological functional groups, allowing for its use in complex biological systems.[3] The reaction requires a catalytic amount of a copper(I) source, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to enhance catalyst stability and solubility in aqueous media.[11]

Caption: Workflow for a typical CuAAC bioconjugation reaction.

Protocol for Labeling an Azide-Modified Peptide

This protocol provides a robust starting point for the conjugation of 4-(Pent-4-yn-1-yl)morpholine to a peptide that has been previously modified to contain an azide group (e.g., via an azido-lysine residue).

Reagent Preparation:

-

Peptide Stock: Prepare a 1 mM solution of the azide-modified peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Alkyne Stock: Prepare a 10 mM solution of 4-(Pent-4-yn-1-yl)morpholine in DMSO or water.

-

Catalyst Premix (Freshly Prepared):

-

CuSO₄ Stock: 20 mM in water.

-

THPTA Ligand Stock: 100 mM in water.

-

Sodium Ascorbate Stock: 300 mM in water.

-

Step-by-Step Conjugation Protocol: [11][12]

-

Reaction Assembly: In a microcentrifuge tube, combine the following in order:

-

100 µL of the 1 mM azide-modified peptide solution.

-

20 µL of the 10 mM 4-(Pent-4-yn-1-yl)morpholine stock solution (provides a 2-fold molar excess).

-

10 µL of the 100 mM THPTA ligand solution. Vortex briefly.

-

10 µL of the 20 mM CuSO₄ solution. Vortex briefly.

-

-

Initiation: Add 10 µL of the 300 mM sodium ascorbate solution to initiate the reaction. Vortex gently to mix.

-

Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species. The THPTA ligand chelates the copper, preventing its disproportionation and precipitation, and minimizing potential damage to the biomolecule.

-

-

Incubation: Protect the reaction from light and allow it to incubate for 30-60 minutes at room temperature.

-

Purification: The resulting morpholine-conjugated peptide can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography (e.g., PD-10 desalting columns) or reverse-phase HPLC.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of paramount importance. A specific Safety Data Sheet (SDS) for 4-(Pent-4-yn-1-yl)morpholine is not widely available from major public databases. Therefore, a conservative approach to handling is mandated, based on the known hazards of its parent compound, morpholine.

Based on the classification of Morpholine (CAS 110-91-8), the following hazards should be assumed: [13][14]

-

Flammable Liquid and Vapour.

-

Harmful if Swallowed or if Inhaled.

-

Toxic in Contact with Skin.

-

Causes Severe Skin Burns and Eye Damage.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-(Pent-4-yn-1-yl)morpholine stands as a testament to the power of rational molecular design. It is not merely a chemical reagent but a strategic tool for researchers at the interface of chemistry, biology, and medicine. The morpholine component offers a proven method for tuning the pharmacokinetic profile of a molecule, while the terminal alkyne provides a reliable and efficient point of attachment through the well-established principles of click chemistry. This guide has provided the foundational knowledge, from synthesis to application, to empower scientists to confidently and effectively integrate this versatile building block into their research and development workflows.

References

-

PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-(pent-4-yn-1-yl)morpholine hydrochloride. PubChemLite. [Link]

- Kumari, A., & Singh, R. K. (2020).

-

PENTA s.r.o. Morpholine Safety Data Sheet. Ing. Petr Švec - PENTA s.r.o. (2025). [Link]

- Palchykov, V. A., & Chebanov, V. A. (2019). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 55(4), 324-332.

- Zhang, M., & Chen, P. (2021). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement.

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

- Ak, M., et al. (2014). 1H and 13C NMR Spectra of N-substituted Morpholines. Molecules, 19(8), 12444-12459.

-

ACD/Labs. Recognizing the NMR pattern for morpholine. ACD/Labs Blog (2008). [Link]

- Wang, Y., et al. (2015). Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 101, 542-551.

- Khan, I., et al. (2023). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Preprints.org.

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv (2024). [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv (2024). [Link]

- Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link]

-

ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

-

MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]

-

ACS Publications. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega (2024). [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. Chemos GmbH & Co. KG. [Link]

-

NIST WebBook. Morpholine, 4-(1-cyclohexen-1-yl)-. NIST. [Link]

-

NIST WebBook. Morpholine, 4-(oxiranylmethyl)-. NIST. [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: Morpholine. Carl Roth. [Link]

-

Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

-

PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. National Library of Medicine. [Link]

-

ResearchGate. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. interchim.fr [interchim.fr]

- 4. biosynth.com [biosynth.com]

- 5. PubChemLite - 4-(pent-4-yn-1-yl)morpholine hydrochloride (C9H15NO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. chemos.de [chemos.de]

A Technical Guide to the Spectroscopic Characterization of 4-(Pent-4-yn-1-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the expected spectroscopic data for the versatile synthetic building block, 4-(Pent-4-yn-1-yl)morpholine. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a deeper understanding of the underlying chemical principles that give rise to the spectral features. This molecule, with CAS number 14044-59-8, possesses a unique combination of a tertiary amine within a morpholine ring and a terminal alkyne.[1] This distinct structure makes it a valuable intermediate in medicinal chemistry and materials science, particularly in the realm of click chemistry and the development of novel bioactive compounds.

Molecular Structure and Key Features

4-(Pent-4-yn-1-yl)morpholine has the chemical formula C₉H₁₅NO and a molecular weight of 153.22 g/mol .[1] The structure incorporates a saturated morpholine ring, which typically adopts a chair conformation, and a five-carbon chain with a terminal triple bond. These two key functionalities, the morpholine moiety and the terminal alkyne, will dominate the spectroscopic landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-(Pent-4-yn-1-yl)morpholine, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will be characterized by distinct signals for the morpholine ring protons, the aliphatic chain protons, and the unique terminal alkyne proton. The morpholine ring protons typically exhibit a characteristic pattern due to the chair conformation, with axial and equatorial protons having slightly different chemical shifts.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (alkyne) | ~1.9 - 2.1 | Triplet (t) | 1H | The terminal alkyne proton is shielded by the cylindrical electron density of the triple bond, leading to a relatively upfield shift.[3] It will be split by the adjacent methylene protons (H-c). |

| H-b (morpholine, -CH₂-O-) | ~3.6 - 3.8 | Triplet (t) | 4H | Protons adjacent to the electronegative oxygen atom are deshielded and appear downfield.[2][4] |

| H-c (morpholine, -CH₂-N-) | ~2.3 - 2.5 | Triplet (t) | 4H | Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen.[2][4] |

| H-d (-N-CH₂-) | ~2.3 - 2.5 | Triplet (t) | 2H | This methylene group is adjacent to the nitrogen and will have a similar chemical shift to the morpholine protons attached to nitrogen. |

| H-e (-CH₂-) | ~1.5 - 1.7 | Quintet | 2H | A standard aliphatic methylene group, split by the two adjacent methylene groups. |

| H-f (-CH₂-C≡) | ~2.1 - 2.3 | Triplet of doublets (td) | 2H | These protons are adjacent to the triple bond and will be slightly deshielded. They are split by the neighboring methylene group and show long-range coupling to the terminal alkyne proton.[3] |

Experimental Protocol: ¹H NMR Acquisition

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Pent-4-yn-1-yl)morpholine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 5 mm NMR tube.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (alkyne, ≡CH) | ~68 - 72 | The sp-hybridized carbon of the terminal alkyne. |

| C-2 (alkyne, -C≡) | ~82 - 86 | The internal sp-hybridized carbon of the alkyne. |

| C-3, C-5 (morpholine, -CH₂-O-) | ~66 - 68 | Carbons bonded to the electronegative oxygen are significantly deshielded.[5][6] |

| C-2, C-6 (morpholine, -CH₂-N-) | ~53 - 55 | Carbons adjacent to the nitrogen atom. |

| C-α (-N-CH₂-) | ~58 - 60 | The carbon of the pentynyl chain directly attached to the morpholine nitrogen. |

| C-β (-CH₂-) | ~25 - 28 | A standard aliphatic methylene carbon. |

| C-γ (-CH₂-C≡) | ~18 - 22 | The methylene carbon adjacent to the alkyne group. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For 4-(Pent-4-yn-1-yl)morpholine, the terminal alkyne and the C-O and C-N bonds of the morpholine ring will give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp | This is a highly characteristic and diagnostic peak for a terminal alkyne.[3][7][8] |

| C≡C stretch (alkyne) | ~2100 - 2140 | Weak to medium | The triple bond stretch is another key indicator of an alkyne.[3][8] |

| C-H stretch (alkane) | ~2850 - 2960 | Strong | These are the typical C-H stretching vibrations of the aliphatic portions of the molecule. |

| C-O stretch (ether) | ~1115 | Strong | The C-O-C stretching vibration of the morpholine ring is expected to be a prominent feature. |

| C-N stretch (amine) | ~1100 - 1300 | Medium | The C-N stretching vibrations of the tertiary amine in the morpholine ring. |

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.

-

Sample Preparation: Place a small drop of neat 4-(Pent-4-yn-1-yl)morpholine directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Ion | Rationale |

| 153 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 152 | [M-H]⁺ | Loss of a hydrogen atom. |

| 98 | [C₅H₁₀NO]⁺ | A common fragmentation pathway for N-substituted morpholines is the cleavage of the bond alpha to the nitrogen, leading to the loss of the pentynyl side chain. |

| 86 | [C₄H₈NO]⁺ | Further fragmentation of the morpholine ring. |

| 57 | [C₄H₉]⁺ | The pentynyl side chain cation. |

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

-

[M+H]⁺: Calculated for C₉H₁₆NO⁺: 154.1226.[9] The experimentally determined mass should be within a few ppm of this value.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

-

Sample Preparation: Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Experimental Workflows and Data Interpretation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 4-(Pent-4-yn-1-yl)morpholine.

Caption: Workflow for Spectroscopic Analysis.

This integrated approach, combining NMR, IR, and Mass Spectrometry, provides a self-validating system for the structural confirmation and purity assessment of 4-(Pent-4-yn-1-yl)morpholine. Each technique offers a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment. This robust analytical package is essential for researchers in drug development and other scientific fields who rely on the quality and integrity of their chemical reagents.

References

-

Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. Eur. J. Chem.2023 , 14, 53-64. [Link]

-

Spectroscopy of the Alkynes - Chemistry LibreTexts. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

-

IR: alkynes. [Link]

-

Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PubMed Central. [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. [Link]

-

Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - ACS Publications. [Link]

-

Recognizing the NMR pattern for morpholine - ACD/Labs. [Link]

-

Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4, - Collect. Czech. Chem. Commun. [Link]

-

1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. [Link]

-

Morpholine, 4-(oxiranylmethyl)- - the NIST WebBook. [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. [Link]

-

Morpholine - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

4-(pent-4-yn-1-yl)morpholine hydrochloride - PubChemLite. [Link]

-

Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. [Link]

-

4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. [Link]

-

4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylmorpholine (109-02-4) 13C NMR spectrum [chemicalbook.com]

- 6. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. PubChemLite - 4-(pent-4-yn-1-yl)morpholine hydrochloride (C9H15NO) [pubchemlite.lcsb.uni.lu]

Solubility and stability of 4-(Pent-4-YN-1-YL)morpholine

An In-depth Technical Guide to the Solubility and Stability of 4-(Pent-4-yn-1-yl)morpholine

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 4-(Pent-4-yn-1-yl)morpholine, a molecule of interest for researchers in drug discovery and chemical biology. Given the limited publicly available data on this specific compound, this guide synthesizes established principles from medicinal chemistry and pharmaceutical sciences to predict its behavior and outlines a rigorous, field-proven experimental strategy for its characterization. We delve into the influence of the morpholine and terminal alkyne moieties on the molecule's physicochemical properties and provide detailed, step-by-step protocols for determining its kinetic, thermodynamic, and pH-dependent solubility, as well as its stability under various stress conditions. This document is intended to serve as a practical resource for scientists and drug development professionals, enabling a thorough evaluation of 4-(Pent-4-yn-1-yl)morpholine for its suitability in further research and development.

Introduction: A Structural Perspective on 4-(Pent-4-yn-1-yl)morpholine

4-(Pent-4-yn-1-yl)morpholine is a small molecule featuring two key functional groups: a morpholine ring and a terminal alkyne. The interplay of these moieties is predicted to govern its solubility and stability profile.

-

The Morpholine Moiety: The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[1][2] Its oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom provides a center of basicity (pKa ≈ 8.7), which can improve aqueous solubility, particularly in acidic environments.[3] The morpholine scaffold is known to confer a favorable balance of hydrophilic and lipophilic character, potentially improving properties like blood-brain barrier penetration and metabolic stability.[4][5]

-

The Terminal Alkyne Group: The terminal alkyne is a highly versatile functional group, most notably for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[6][7] This bioorthogonal reaction allows for the covalent labeling of molecules in complex biological systems.[8] Structurally, the alkyne's linear geometry can act as a rigid spacer in molecular design.[9] While relatively stable, terminal alkynes can be susceptible to oxidation and may undergo metabolic transformations.[9][10]

The combination of the polar, basic morpholine ring and the more lipophilic pentynyl chain suggests that 4-(Pent-4-yn-1-yl)morpholine will exhibit moderate aqueous solubility with a pronounced pH dependence.

Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility is critical in early drug discovery, as poor solubility can hinder absorption and lead to unreliable results in biological assays.[11][12] We recommend a tiered approach to characterizing the solubility of 4-(Pent-4-yn-1-yl)morpholine, progressing from high-throughput kinetic measurements to more definitive thermodynamic assessments.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[13] It is a high-throughput method suitable for early-stage screening.[14]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(Pent-4-yn-1-yl)morpholine in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours.[13]

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the light scattering of the test compound to that of a known soluble and a known insoluble compound to classify its kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound's most stable crystalline form in a given solvent.[11] It is a more time- and resource-intensive measurement, typically performed on promising lead candidates.

-

Compound Addition: Add an excess of solid 4-(Pent-4-yn-1-yl)morpholine to a series of vials containing PBS (pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

pH-Dependent Solubility

Given the basic nitrogen in the morpholine ring, the solubility of 4-(Pent-4-yn-1-yl)morpholine is expected to be highly dependent on pH.[15] This is a critical parameter for predicting oral absorption, as the compound will be exposed to a wide range of pH values in the gastrointestinal tract.[16]

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Solubility Measurement: Perform the shake-flask thermodynamic solubility assay as described in section 2.2 in each of the prepared buffers.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. A typical profile for a basic compound will show high solubility at low pH, which decreases as the pH increases and the compound becomes less protonated.[15]

Table 1: Predicted and Experimental Solubility Data for 4-(Pent-4-yn-1-yl)morpholine

| Assay Type | Condition | Predicted Outcome | Experimental Value |

| Kinetic Solubility | PBS, pH 7.4 | Moderate to High | To be determined |

| Thermodynamic Solubility | PBS, pH 7.4 | Moderate | To be determined |

| pH-Dependent Solubility | pH 1.2 Buffer | High | To be determined |

| pH-Dependent Solubility | pH 6.8 Buffer | Low to Moderate | To be determined |

Stability Assessment

Evaluating the stability of a drug candidate is essential to ensure that it remains intact and active from manufacturing through to administration and circulation in the body.[17] We propose a two-pronged approach to assess the stability of 4-(Pent-4-yn-1-yl)morpholine: forced degradation studies to understand its intrinsic chemical stability and in vitro metabolic stability assays to predict its fate in the body.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its decomposition.[17][18] This helps to identify potential degradation products and establish degradation pathways.[19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18][20]

-

Sample Preparation: Prepare solutions of 4-(Pent-4-yn-1-yl)morpholine (e.g., at 1 mg/mL) in an appropriate solvent.

-

Stress Conditions: Expose the samples to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.[18]

-

Thermal Stress: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Analysis: At the end of the exposure period, quench the reactions if necessary (e.g., by neutralization). Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., HPLC-UV-MS) to separate and identify the parent compound and any degradation products.

Diagram 1: Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

In Vitro Metabolic Stability

Metabolic stability assays predict how quickly a compound is metabolized by enzymes in the liver, which is a primary determinant of its in vivo half-life and bioavailability.[21] Liver microsomes, which contain key phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used for this purpose.[22][23]

-

Reagent Preparation:

-

Prepare a working solution of 4-(Pent-4-yn-1-yl)morpholine (e.g., 1 µM) in buffer.

-

Thaw liver microsomes (human, rat, or other species of interest) and an NADPH regenerating system (cofactor) on ice.[22]

-

-

Incubation:

-

Pre-warm the microsomes and the compound solution at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system to the mixture.

-

Incubate at 37°C.

-

-

Time Points:

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Cl_int) from the half-life.[24]

-

Diagram 2: Microsomal Stability Assay Workflow

Caption: Microsomal Stability Assay Workflow.

Table 2: Summary of Stability Studies for 4-(Pent-4-yn-1-yl)morpholine

| Study Type | Conditions | Key Parameters Measured |

| Forced Degradation | Acid, Base, Oxidation, Heat, Light | Degradation products, degradation pathways |

| Metabolic Stability | Liver Microsomes + NADPH | In vitro half-life (t½), Intrinsic Clearance (Cl_int) |

Conclusion and Future Directions

This guide provides a robust, scientifically grounded strategy for the comprehensive evaluation of the solubility and stability of 4-(Pent-4-yn-1-yl)morpholine. By systematically applying the detailed protocols herein, researchers can generate the critical data necessary to make informed decisions about the progression of this compound in drug discovery and development pipelines. The predicted favorable properties imparted by the morpholine ring, combined with the synthetic utility of the terminal alkyne, make 4-(Pent-4-yn-1-yl)morpholine an intriguing scaffold. The experimental determination of its physicochemical and metabolic characteristics will be the definitive measure of its potential.

References

-

Biosynthesis of alkyne-containing natural products - PMC - NIH. (2020-12-21). Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020-02-21). Retrieved from [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2019-09-12). Retrieved from [Link]

-

Solubility Assessment Service - Creative Biolabs. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (2020-10-21). Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. Retrieved from [Link]

-

A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024-01-01). Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2012-08-31). Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2020-11-09). Retrieved from [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

-

Discovery of a pathway for terminal-alkyne amino acid biosynthesis - PubMed - NIH. (2019-03-13). Retrieved from [Link]

-

Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews. (2019-04-02). Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Retrieved from [Link]

-

Microsomal Stability Assay - Creative Bioarray. Retrieved from [Link]

-

Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions - ResearchGate. (2025-10-11). Retrieved from [Link]

-

pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC - NIH. (2017-02-17). Retrieved from [Link]

-

Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2010-09-01). Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. Retrieved from [Link]

-

De novo biosynthesis of terminal alkyne-labeled natural products - PubMed. (2015-02). Retrieved from [Link]

-

4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. Retrieved from [Link]

-

Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC - NIH. (2019-05-16). Retrieved from [Link]

-

Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor | Bioconjugate Chemistry - ACS Publications. (2018-02-27). Retrieved from [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2013-09-01). Retrieved from [Link]

-

Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. Retrieved from [Link]

-

Microsomal Stability Assay & Protocol | AxisPharm Laboratories. Retrieved from [Link]

-

β-Ethynylserine - Wikipedia. Retrieved from [Link]

-

4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Retrieved from [Link]

-

Forced Degradation - SGS. Retrieved from [Link]

-

CAS No : 53617-35-9 | Product Name : 4-(Piperidin-4-yl)morpholine | Pharmaffiliates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistryviews.org [chemistryviews.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. researchgate.net [researchgate.net]

- 15. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijper.org [ijper.org]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. biopharminternational.com [biopharminternational.com]

- 20. pharmtech.com [pharmtech.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

Harnessing the Synergy of Morpholine-Alkyne Compounds in Modern Medicinal Chemistry

An In-Depth Technical Guide:

Abstract

The confluence of privileged scaffolds and bioorthogonal functionalities represents a paradigm shift in medicinal chemistry, enabling the rapid and modular construction of complex therapeutic agents. This technical guide delves into the strategic integration of the morpholine ring, a well-established pharmacophore, with the alkyne functional group, a cornerstone of click chemistry. We will explore the fundamental physicochemical properties that make this combination uniquely powerful and survey its burgeoning applications in cutting-edge therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced bioorthogonal labeling. This document serves as a resource for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also practical, field-proven insights and experimental protocols.

Introduction: A Tale of Two Moieties

In the quest for novel therapeutics, the design of small molecules is a delicate balance of optimizing biological activity, selectivity, and pharmacokinetic properties. Success often hinges on the strategic combination of distinct chemical motifs. Here, we examine the potent pairing of the morpholine scaffold and the alkyne functional group.

1.1 The Morpholine Scaffold: A Privileged Pharmacophore Morpholine is a saturated heterocycle that has earned the title of a "privileged structure" in medicinal chemistry.[1][2] Its frequent appearance in approved drugs is no coincidence; it is deliberately employed to bestow advantageous physicochemical and metabolic properties.[3][4] The morpholine ring offers:

-

Improved Pharmacokinetics: Its presence can enhance aqueous solubility, bioavailability, and metabolic stability, leading to an optimal in-vivo profile.[5][6][7]

-

Favorable Basicity: The oxygen atom withdraws electron density from the nitrogen, lowering its pKa (approx. 8.4-8.7) compared to other cyclic amines like piperidine.[3][8] This reduced basicity can minimize off-target interactions and improve cell permeability.

-

Balanced Lipophilicity: The scaffold provides a well-balanced hydrophilic-lipophilic profile, which is crucial for oral absorption and crossing biological membranes, including the blood-brain barrier (BBB).[8][9]

-

Synthetic Tractability: The morpholine ring is a versatile and readily accessible building block that can be incorporated through various established synthetic routes.[10][11][12]

1.2 The Alkyne Functional Group: A Hub of Reactivity and Structure The alkyne, characterized by a carbon-carbon triple bond, is far more than a simple hydrocarbon. Its unique linear geometry and electronic structure make it an invaluable tool in modern drug design.[13][] Key attributes include:

-

Bioorthogonal Reactivity: Terminal alkynes are key components in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[15][16] This reaction is highly efficient, specific, and can be performed under biocompatible conditions, making it ideal for modular drug assembly.[17]

-

Structural Rigidity: The linear sp-hybridized carbons of the triple bond introduce conformational rigidity into a molecule.[13] This can be exploited to orient other functional groups precisely for optimal binding to a biological target, reducing the entropic penalty of binding.[18]

-

Metabolic Stability: The alkyne group can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[13]

-

Target Interactions: Alkynes can participate in atypical hydrogen bonds and other non-covalent interactions, contributing to improved binding affinity and selectivity.[13]

The combination of these two moieties into a single morpholine-alkyne building block creates a powerful synthon that marries the desirable pharmacokinetic profile of morpholine with the versatile reactivity and structural influence of the alkyne.

Caption: The synergy of Morpholine and Alkyne functionalities.

Core Application: Modular Synthesis via Click Chemistry

The most profound application of the alkyne functionality is its role in the CuAAC reaction, a cornerstone of click chemistry.[15] A morpholine-alkyne compound serves as a "warhead" or scaffold, ready to be efficiently and irreversibly linked to another molecule bearing an azide group. This modular approach has revolutionized the synthesis of complex molecules.[19][20]

The reaction involves the formation of a stable, five-membered triazole ring, which is more than just a linker; it is a metabolically robust isostere for amide bonds and can participate in hydrogen bonding, contributing positively to the pharmacophore.[]

Caption: General workflow for CuAAC "Click" Chemistry.

Experimental Protocol: General Procedure for CuAAC

This protocol describes a self-validating system for the reliable conjugation of a morpholine-alkyne compound to an azide-bearing partner. The causality behind each step is explained to ensure reproducibility and understanding.

-

Objective: To synthesize a novel compound by linking a morpholine-alkyne derivative with an azide-functionalized molecule.

-

Rationale: This protocol leverages the high efficiency and orthogonality of the CuAAC reaction. Sodium ascorbate is used to reduce the Cu(II) sulfate precursor to the active Cu(I) catalytic species in situ, preventing the need to handle unstable Cu(I) salts directly. A tertiary butanol/water solvent system is often effective at solubilizing both organic precursors and the inorganic catalyst salts.

-

Methodology:

-

Reagent Preparation: In a clean vial, dissolve the morpholine-alkyne compound (1.0 eq) and the azide-functionalized molecule (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water (to achieve a final concentration of ~0.1 M). Causality: Using a slight excess of one reagent can drive the reaction to completion, but a 1:1 ratio is often sufficient due to the high efficiency of the reaction.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq). Causality: Fresh solutions are critical as sodium ascorbate can degrade. The sub-stoichiometric amounts are characteristic of a catalytic reaction.

-

Reaction Initiation: Add the catalyst solution to the solution of reactants with vigorous stirring. Causality: Vigorous stirring ensures proper mixing of the components, which is crucial for efficient catalysis.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours). Causality: Monitoring is essential to determine the reaction endpoint and prevent potential side reactions or degradation from prolonged exposure to the catalyst.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography. Causality: The aqueous workup removes the copper catalyst and other water-soluble components. Chromatography separates the desired product from any unreacted starting materials or minor byproducts.

-

Characterization: Confirm the structure and purity of the final triazole-linked product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are hetero-bifunctional molecules that co-opt the cell's natural protein disposal system to destroy specific target proteins.[18] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[22] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase) and for the overall drug-like properties of the molecule.[19][]

Morpholine-alkyne compounds are exceptionally well-suited for PROTAC development.

-

Modular Linker Synthesis: Click chemistry allows for the rapid generation of PROTAC libraries where the linker length and composition can be systematically varied.[19][22] A set of alkyne-functionalized linkers (e.g., with PEG or alkyl chains of varying lengths attached to a morpholine) can be readily "clicked" to an azide-modified E3 ligase ligand, or vice-versa.[23]

-

Improved Properties: Incorporating a morpholine into the linker or the target-binding ligand can improve the solubility and permeability of the final PROTAC, which are often large molecules that challenge traditional drug-likeness rules.[18][24]

-

Structural Control: The alkyne can be converted to a triazole, which acts as a rigid and planar unit within the linker, helping to pre-organize the PROTAC into a bioactive conformation.[18]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. chemistry.illinois.edu [chemistry.illinois.edu]

- 17. sciencedaily.com [sciencedaily.com]

- 18. chempep.com [chempep.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 22. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 23. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 24. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Cornerstone of Modern Drug Design and Development

<-3a--22_in-depth_22_--22_whitepaper_22_--3e_="">

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholine, a simple six-membered saturated heterocycle, has risen to prominence as a "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in a multitude of FDA-approved drugs is a testament to its exceptional utility. This guide offers a deep insight into the multifaceted role of the morpholine moiety in drug design. We will explore its fundamental physicochemical properties, its profound impact on the pharmacokinetic profiles of drug candidates, and its direct contributions to pharmacodynamic activity. Through specific case studies of marketed drugs and detailed experimental workflows, this document will illuminate why and how this versatile heterocycle has become an indispensable tool for medicinal chemists.

The Fundamental Appeal: Physicochemical and Structural Properties of Morpholine

The power of the morpholine scaffold lies in its unique and advantageous structural and chemical attributes. This simple ring, containing both an amine and an ether, provides a finely tuned set of properties that are highly desirable in drug candidates.[2]

Basicity, Polarity, and Solubility

The morpholine ring possesses a delicate balance of lipophilic and hydrophilic character.[3] The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine.[1] This attenuated basicity is critical; the morpholine nitrogen can be protonated at physiological pH, which significantly enhances the aqueous solubility of the parent molecule—a crucial factor for drug formulation and bioavailability.[3][4] At the same time, the overall structure provides sufficient nonpolar surface area to facilitate membrane permeability.[4]

Conformational Rigidity and Vectorial Orientation

The chair-like conformation of the morpholine ring acts as a rigid, predictable scaffold.[3][5] This structural feature is invaluable for medicinal chemists as it allows for the precise, three-dimensional positioning of pharmacophoric substituents. By locking appended functional groups into specific spatial orientations, the morpholine scaffold helps to optimize interactions with biological targets, thereby increasing potency and selectivity.[3]

Hydrogen Bonding Capability

The oxygen atom in the morpholine ring is an effective hydrogen bond acceptor, while the N-H group (in secondary morpholines) can act as a hydrogen bond donor. This dual capacity allows morpholine-containing drugs to form crucial interactions within the binding sites of proteins, such as enzymes and receptors.[5][6] For instance, the morpholine oxygen can form key hydrogen bonds with the hinge region of many kinases, a critical interaction for potent inhibition.[5]

Optimizing Drug Disposition: The Role of Morpholine in Pharmacokinetics (ADME)

Perhaps the most significant contribution of the morpholine scaffold is its ability to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule. A compound's ultimate success as a therapeutic agent hinges on its ability to reach its target in the body and persist for a sufficient duration.

Enhancing Metabolic Stability

The morpholine ring itself is generally resistant to metabolic degradation.[1] Incorporating this moiety can protect adjacent functional groups from enzymatic attack by Cytochrome P450 (CYP) enzymes, a common route of drug metabolism. This leads to a longer half-life and improved bioavailability.[7] For example, morpholine has been shown to have an improved profile against CYP3A4, a major drug-metabolizing enzyme.[3][7]

Improving Permeability and Efflux

The balanced physicochemical properties of morpholine aid in passive diffusion across biological membranes, including the challenging blood-brain barrier (BBB).[7][8] This has made it a particularly valuable scaffold for developing drugs that target the central nervous system (CNS).[3][7] Its ability to modulate lipophilicity helps drug candidates navigate the strict requirements for BBB penetration.[8]

The table below provides a conceptual comparison of how incorporating a morpholine moiety can favorably alter the properties of a hypothetical lead compound.

| Property | Lead Compound (e.g., with Piperidine) | Morpholine Analogue | Rationale for Improvement |

| Aqueous Solubility | Low | High | The protonated morpholine nitrogen at physiological pH increases hydrophilicity.[3] |

| LogP (Lipophilicity) | High | Moderate | The oxygen atom reduces overall lipophilicity, achieving a better hydrophilic-lipophilic balance.[3] |

| Metabolic Stability (t½) | Short | Long | Morpholine ring is less prone to CYP-mediated oxidation compared to other amines.[1][7] |

| hERG Inhibition | Potential Risk | Reduced Risk | Lowered basicity of the nitrogen reduces the likelihood of binding to the hERG potassium channel. |

| Brain Penetration | Variable | Potentially Improved | The scaffold provides a good balance of properties required to cross the blood-brain barrier.[7][8] |

Driving Efficacy: Pharmacodynamic Contributions of the Morpholine Scaffold

Beyond its role in pharmacokinetics, the morpholine ring often plays a direct and integral role in the pharmacophore, the part of the molecule responsible for its biological effect.[9][10]

Case Study: Gefitinib (Iressa) - An EGFR Kinase Inhibitor

Gefitinib is an anti-cancer drug used to treat non-small cell lung cancer. Its structure features a terminal morpholine ring that is critical for its activity.

-

Solubilizing Group: The morpholine acts as the primary solubilizing group, ensuring the drug is sufficiently soluble for oral administration and systemic distribution.[10]

-

Target Engagement: The morpholine's nitrogen atom forms a crucial hydrogen bond with a water molecule in the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase. This interaction helps to anchor the inhibitor in the active site, leading to potent and selective inhibition.

Case Study: Linezolid (Zyvox) - An Antibiotic

Linezolid is an antibiotic used to treat serious infections caused by multi-resistant Gram-positive bacteria. The morpholine ring in Linezolid is a key component of its unique mechanism of action.[11]

-

Pharmacophore Component: The N-acetylated morpholine ring is an essential part of the pharmacophore. It binds to the A-site of the bacterial 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis. This mechanism is distinct from other protein synthesis inhibitors, which contributes to its effectiveness against resistant strains.

Case Study: Aprepitant (Emend) - An Antiemetic

Aprepitant is used to prevent nausea and vomiting caused by chemotherapy. It contains two morpholine rings that are vital for its function as a selective neurokinin-1 (NK1) receptor antagonist.[3]

-

Scaffold and Orientation: The central morpholine ring acts as a rigid scaffold, correctly positioning the two fluorophenyl groups for optimal interaction with the NK1 receptor.[3][12]

-

Solubility and CNS Penetration: A second morpholine moiety enhances the compound's solubility and helps it achieve the necessary brain penetration to act on NK1 receptors in the CNS.[3][7]

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.

Caption: Key Properties and Advantages of the Morpholine Scaffold.

Caption: Workflow for Morpholine-Mediated Lead Optimization.

Synthetic Methodologies and Experimental Protocols

The widespread use of morpholine is also due to its synthetic accessibility.[6][13] It can be readily incorporated into molecules using various established synthetic routes.

Common Synthetic Strategies

-

Reductive Amination: A common method involves the reaction of a morpholine derivative with an aldehyde or ketone in the presence of a reducing agent.

-

Nucleophilic Substitution: N-alkylation of morpholine with alkyl halides or sulfonates is a straightforward approach.

-

Ring Synthesis: While less common in late-stage functionalization, morpholine rings can be constructed from precursors like diethanolamine.[14]

Representative Experimental Protocol: N-Alkylation of Morpholine

This protocol describes a general procedure for the synthesis of an N-substituted morpholine via nucleophilic substitution, a foundational reaction in many medicinal chemistry campaigns.

Objective: To synthesize 4-(phenylmethyl)morpholine from morpholine and benzyl bromide.

Materials:

-

Morpholine (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Ethyl acetate and water for workup

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir plate, round-bottom flask, condenser, separatory funnel

Procedure:

-

To a 100 mL round-bottom flask, add morpholine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (20 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzyl bromide (1.05 eq) dropwise to the stirring suspension.

-

Attach a condenser and heat the reaction mixture to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Self-Validation: The identity and purity of the resulting 4-(phenylmethyl)morpholine can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful completion of the protocol.

Conclusion and Future Perspectives

The morpholine scaffold is a powerful and proven tool in the arsenal of the medicinal chemist.[15] Its ability to confer favorable physicochemical properties, enhance pharmacokinetic profiles, and serve as a key pharmacophoric element has secured its status as a privileged structure in drug discovery.[1][9] From oncology to infectious diseases and CNS disorders, its impact is seen across a wide spectrum of therapeutic areas.[9][16]

Future research will likely focus on the synthesis of more complex and C-functionalized morpholine derivatives to explore new chemical space and biological targets.[17] As drug discovery continues to tackle increasingly challenging targets, the strategic application of well-understood and reliable scaffolds like morpholine will remain critical to the development of safe and effective medicines.

References

-